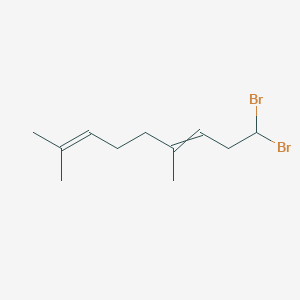
9,9-Dibromo-2,6-dimethylnona-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dibromo-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C11H18Br2. It is a derivative of nonadiene, characterized by the presence of two bromine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with larger quantities of reagents and more stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dibromo-2,6-dimethylnona-2,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of nonadiene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 9-substituted-2,6-dimethylnona-2,6-diene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of nonadiene derivatives with reduced bromine content.
Aplicaciones Científicas De Investigación
9,9-Dibromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,9-Dibromo-2,6-dimethylnona-2,6-diene involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in electrophilic addition and substitution reactions. The pathways involved include the formation of carbocation intermediates and subsequent reactions with nucleophiles or electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylnona-2,6-diene: Lacks the bromine atoms, resulting in different reactivity and applications.
9,9-Dichloro-2,6-dimethylnona-2,6-diene: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior.
9,9-Diiodo-2,6-dimethylnona-2,6-diene:
Uniqueness
9,9-Dibromo-2,6-dimethylnona-2,6-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and enable specific types of chemical transformations. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
105865-47-2 |
|---|---|
Fórmula molecular |
C11H18Br2 |
Peso molecular |
310.07 g/mol |
Nombre IUPAC |
9,9-dibromo-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C11H18Br2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7,11H,4,6,8H2,1-3H3 |
Clave InChI |
HKWOJGPBCYDPNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(Br)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
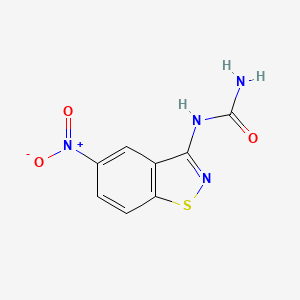
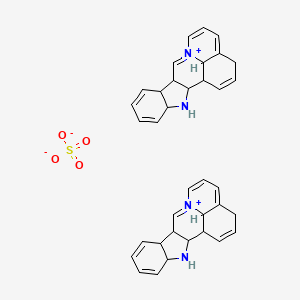
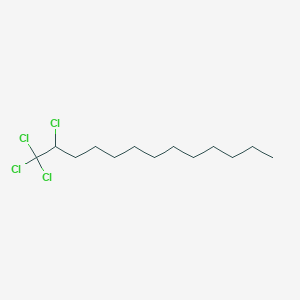
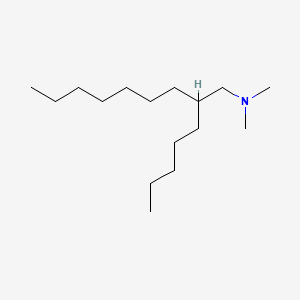
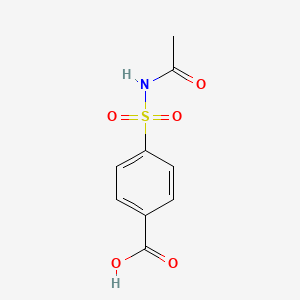


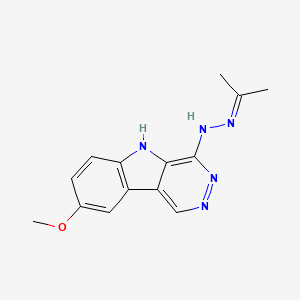

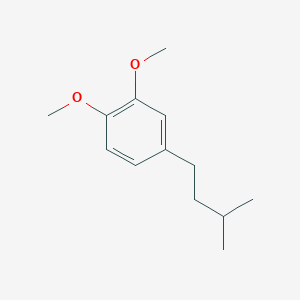
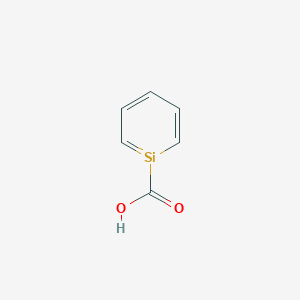
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
